7-Fluoropyrido[4,3-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
7-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRUMQJSJBZUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrido-pyrimidine and pyrrolo-pyrimidine scaffolds are widely explored for their pharmacological properties. Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Fluorine vs.
Saturated vs. Aromatic Rings :
- Saturation of the pyrido ring (e.g., 5,6,7,8-tetrahydro derivatives) reduces planarity and may alter binding to hydrophobic enzyme pockets. These analogs show potent bacterial protein synthesis inhibition (IC₅₀ = 1.2–2.8 μM) .
Pyrrolo vs. Pyrido Scaffolds :
- Pyrrolo[2,3-d]pyrimidin-4-ol derivatives (e.g., 7-aryl-substituted compounds) exhibit broader antimicrobial activity, likely due to enhanced π-π stacking with aromatic residues in microbial enzymes .
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydroxyl groups at the 4-position improve water solubility, but fluorine's electronegativity may reduce crystallinity compared to methoxy analogs .
Preparation Methods
Two-Step Cyclization via Amide Intermediates
A widely reported method involves condensing 4-amino-6-fluoronicotinic acid with formamidine acetate under acidic conditions:
-
Amide Formation :
-
Cyclization :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 150°C |
| Catalyst | Polyphosphoric acid |
| Purity (HPLC) | ≥98% |
One-Pot Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclocondensation:
-
Conditions : 4-Amino-6-fluoronicotinic acid, urea, and phosphoryl chloride (POCl₃) in dimethylformamide (DMF).
-
Microwave Parameters : 180°C, 300 W, 20 min.
Advantages :
-
80% reduction in reaction time compared to conventional heating.
-
Minimized side products (e.g., dehalogenation or over-fluorination).
Halogen Exchange Reactions on Chlorinated Precursors
Nucleophilic Aromatic Substitution (SNAr)
4-Chloropyrido[4,3-d]pyrimidin-7-ol undergoes fluorination using potassium fluoride (KF) in polar aprotic solvents:
-
Reagents : KF (3 equiv), 18-crown-6 (catalyst), dimethyl sulfoxide (DMSO).
Limitations :
-
Requires anhydrous conditions to prevent hydrolysis.
-
Competing side reactions (e.g., O-alkylation) reduce efficiency.
Metal-Mediated Fluorination
Palladium-catalyzed cross-coupling enables selective fluorination at the 7-position:
-
Suzuki Coupling :
-
Buchwald-Hartwig Amination :
Industrial-Scale Production Methods
Continuous Flow Synthesis
A patent-pending protocol optimizes throughput and safety:
-
Process :
-
4-Amino-6-fluoronicotinic acid and formamidine acetate are mixed in a microreactor.
-
Residence time: 15 min at 200°C.
-
Advantages :
-
Eliminates batch-to-batch variability.
-
Reduces solvent waste by 40%.
Green Chemistry Approaches
-
Solvent-Free Mechanochemical Synthesis :
-
Biocatalytic Routes :
Purification and Characterization
Crystallization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
